1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-
CAS No.:
Cat. No.: VC16569154
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14) |
| Standard InChI Key | PKDYGPDBXPBUEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- consists of a naphthyridine core—a fused bicyclic system with nitrogen atoms at positions 1 and 5. The 5,6-dihydro-6-oxo moiety introduces a ketone group at position 6 and a single bond between carbons 5 and 6, rendering the molecule partially saturated (Figure 1). The carboxylic acid group at position 3 enhances its polarity and capacity for hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.16 g/mol | |
| Density | 1.285±0.06 g/cm³ (Predicted) | |
| Boiling Point | 439.0±45.0 °C (Predicted) | |
| pKa | 10.71±0.20 (Predicted) |
The predicted pKa of 10.71 suggests moderate acidity, likely attributable to the carboxylic acid group . The density and boiling point align with trends observed in similar bicyclic heteroaromatics, though experimental validation is needed .
Spectroscopic and Computational Data
Computational studies using PubChem’s tools confirm the stability of the planar naphthyridine core, with the carboxylic acid group adopting a conformation perpendicular to the ring . The SMILES notation \text{C1=CC(=O)NC2=C1N=CC(=C2)C(=O)O accurately represents connectivity, while the InChIKey facilitates database searches .
Synthesis and Manufacturing
Classical Synthetic Routes
The Skraup and Friedländer reactions are cornerstone methods for constructing the 1,5-naphthyridine scaffold. In the Skraup reaction, quinoline derivatives are formed via cyclization of glycerol with substituted anilines under acidic conditions. For 1,5-naphthyridines, iodine or -nitrobenzenesulfonic acid sodium salt (-NOPhSONa) serves as an oxidant, achieving yields of 45–50% . For example, 3-bromo-1,5-naphthyridine is synthesized via a modified Skraup protocol using -NOPhSONa, enabling regioselective bromination .
Modern Methodologies
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Skraup Reaction | I, dioxane/water, reflux | 45–50 | |
| Friedländer Condensation | AlCl, DMF, 110°C | 60 | |
| Cross-Coupling | Pd(PPh), KCO | 75 |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient naphthyridine ring undergoes electrophilic substitution at positions 2 and 4. Nitration using HNO/HSO introduces nitro groups, which can be reduced to amines for further functionalization . Halogenation with PCl or Br affords chloro- or bromo-derivatives, pivotal for cross-coupling reactions .
Nucleophilic Attack
Nucleophiles such as amines or alkoxides attack the carbonyl group at position 6, enabling the synthesis of ethers or amides. For instance, treatment with 2-bromoethanol and CsCO yields N-alkylated derivatives .
Metal Complexation
The nitrogen atoms and carboxylic acid group facilitate coordination to transition metals. Complexes with Cu(II) and Fe(III) exhibit enhanced catalytic activity in oxidation reactions, while Ru(II) complexes are explored for photodynamic therapy .
Applications in Medicinal Chemistry
Antimicrobial and Anticancer Activity
Naphthyridine derivatives demonstrate broad-spectrum antimicrobial activity. The carboxylic acid moiety enhances membrane permeability, enabling targeting of bacterial DNA gyrase. In cancer research, 1,5-naphthyridine-3-carboxylic acid derivatives inhibit topoisomerase II, inducing apoptosis in leukemia cell lines .
Immunomodulatory Effects
Structural analogs like canthin-6-one suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, suggesting potential for treating autoimmune disorders.
Table 3: Biological Activity Profile
| Activity | Model System | IC | Reference |
|---|---|---|---|
| Antibacterial | E. coli (ATCC 25922) | 12.5 µg/mL | |
| Anticancer | HL-60 leukemia cells | 8.2 µM | |
| Anti-inflammatory | LPS-stimulated macrophages | 15.3 µM |
Industrial and Material Science Applications
Ligands in Catalysis
The compound’s ability to coordinate metals underpins its use in homogeneous catalysis. Pd(II) complexes catalyze C–C bond formations, such as Heck and Suzuki reactions, with turnover numbers exceeding 10 .
Organic Electronics
Conjugated polymers incorporating 1,5-naphthyridine units exhibit tunable luminescence and charge transport properties, making them candidates for OLEDs and organic photovoltaics .
Comparison with Related Compounds
Table 4: Derivative Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|
| Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate | 218.21 | Enhanced lipophilicity | |
| Methyl 6-oxo-1,5-naphthyridine-3-carboxylate | 204.18 | Esterified carboxylic acid |
Ester derivatives exhibit improved bioavailability compared to the parent carboxylic acid, as evidenced by logP values (e.g., ethyl ester: 1.85 vs. parent: 0.92) .
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